6-硫鸟苷酸 5'-三磷酸

描述

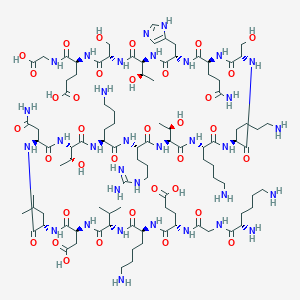

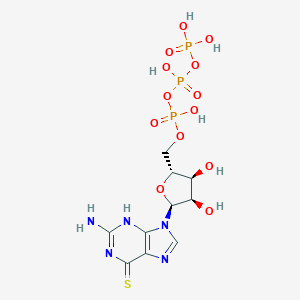

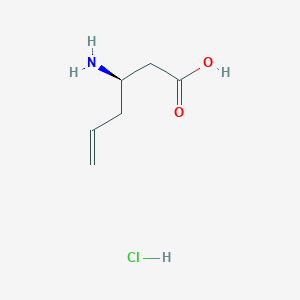

6-Thioguanosine 5'-triphosphate (6-thioGTP) is a nucleotide analog that plays a significant role in the pharmacological and therapeutic effects of several drugs, including 6-thioguanine and azathioprine. It is an active metabolite that is involved in various biochemical processes within the cell, particularly affecting DNA and RNA synthesis .

Synthesis Analysis

The synthesis of 6-thioGTP and its related compounds, such as 6-thioguanosine 5'-monophosphate (6-thioGMP), has been explored in several studies. A two-step chemical synthesis method starting from 6-thioguanosine has been established, which involves the reaction with phosphorus oxide trichloride followed by a reaction with phosphoric acid in the presence of pyridine/dicyclohexyl carbodiimide . This method allows for the production of 6-thioGMP, 6-thioguanosine 5'-diphosphate, and 6-thioGTP, which can be separated and purified through chromatography techniques.

Molecular Structure Analysis

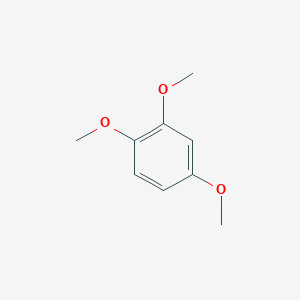

The molecular structure of 6-thioGTP is characterized by the presence of a sulfur atom replacing the oxygen atom at the 6th position of the guanine base. This modification significantly alters the compound's interaction with cellular enzymes and its incorporation into nucleic acids .

Chemical Reactions Analysis

6-ThioGTP is involved in various chemical reactions within the cell. It can be incorporated into DNA in place of the normal guanine nucleotide by DNA polymerase enzymes . However, its interaction with enzymes such as guanylate kinase is complex. While it can act as an alternate substrate for the enzyme, it is also a relatively weak inhibitor of GMP phosphorylation . The presence of 6-thioGTP can lead to the formation of DNA with altered properties, which is a key factor in the therapeutic effects of thiopurine drugs .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-thioGTP are influenced by the thioguanine moiety. It has a characteristic UV absorption peak, which is different from that of the normal guanine nucleotides . The compound's stability, solubility, and reactivity are crucial for its biological functions and its detection in biological samples. For instance, a flow-fluorimetric, liquid chromatographic assay has been developed to measure 6-thioGMP, a related metabolite, in human red blood cells, highlighting the importance of sensitive detection methods for these compounds .

科学研究应用

代谢途径和药物作用

6-硫鸟苷酸 5'-三磷酸 (TGTP) 是硫嘌呤作用的关键代谢物,硫嘌呤用于治疗炎性肠病等疾病的药物治疗中。Karner 等人 (2010) 探讨了 TGTP 及其相关代谢物 (TGMP 和 TGDP) 如何参与药物作用,强调了接受硫唑嘌呤治疗的患者的个体 6-硫鸟苷酸磷酸水平和核苷二磷酸激酶活性非常重要 (Karner 等人,2010).

细胞和分子机制

TGTP 的细胞内动态变化很复杂。肖等人 (2014) 对 SGTP 结合蛋白进行了全面表征,揭示 TGTP 主要靶向人蛋白质组中的 GTP 酶。对 TGTP 结合特性的这一见解阐明了其潜在的治疗作用 (肖等人,2014).

在酶活性中的作用

莫耶 (2021) 发现,参与硫嘌呤代谢的酶 NUDT15 可以催化 TGTP 的去磷酸化。该过程在硫嘌呤药物中至关重要,突出了 TGTP 在酶功能和治疗效果中的重要性 (莫耶,2021).

药物监测和治疗应用

Neurath 等人 (2005) 表明,监测 TGTP 水平可以提高硫唑嘌呤在克罗恩病治疗中的有效性。该研究建立了一种新的测定方法来测量红细胞中的 TGTP 及其前体,并将这些水平与临床结果相关联 (Neurath 等人,2005).

安全和危害

未来方向

6-Thioguanosine monophosphate prodrugs have shown enhanced performance against thiopurine-resistant leukemia and breast cancer cells . This suggests a promising strategy for thiopurine therapy by using 6sGMP prodrugs . Furthermore, a novel antiviral mechanism of action for an FDA-approved thiopurine known as 6-thioguanine has been described, suggesting potential future directions in antiviral therapy .

属性

IUPAC Name |

[[(2R,3S,4R,5S)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O13P3S/c11-10-13-7-4(8(32)14-10)12-2-15(7)9-6(17)5(16)3(26-9)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-3,5-6,9,16-17H,1H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,32)/t3-,5-,6-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENYANNAQSWPLM-BDXYJKHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O13P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[[(2R,3S,4R,5S)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

CAS RN |

17670-19-8 | |

| Record name | 6-Thioguanosine 5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017670198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4,5,5-Tetramethyl-2-(spiro[4.5]dec-7-EN-8-YL)-1,3,2-dioxaborolane](/img/structure/B152338.png)